molecular formula C30H28F7N4O6P B601793 Fosaprepitant Benzyl Ester CAS No. 889852-02-2

Fosaprepitant Benzyl Ester

Numéro de catalogue: B601793
Numéro CAS: 889852-02-2
Poids moléculaire: 704.54
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosaprepitant Benzyl Ester is a compound with the molecular formula C30H28F7N4O6P . It is a prodrug of Aprepitant , which is an antiemetic drug used in combination with other antiemetic agents for the prevention of acute and delayed nausea and vomiting caused by chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 704.5 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and phosphorus . The exact structure can be represented by various chemical descriptors, such as its IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Chemical Reactions Analysis

As mentioned earlier, this compound is a prodrug of Aprepitant . This means that it undergoes biotransformation in the body to produce Aprepitant, which is the active form of the drug. The exact chemical reactions involved in this process are complex and would require a detailed understanding of biochemistry and pharmacology.


Physical And Chemical Properties Analysis

This compound has several computed properties, including a molecular weight of 704.5 g/mol, XLogP3-AA of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 15, Rotatable Bond Count of 10, Exact Mass of 704.16346876 g/mol, Monoisotopic Mass of 704.16346876 g/mol, Topological Polar Surface Area of 113 Ų, and Heavy Atom Count of 48 .

Applications De Recherche Scientifique

Agents antibactériens

Les acides phosphiniques et phosphoniques, qui peuvent être dérivés d'esters comme le Fosaprepitant Benzyl Ester, sont connus pour leurs propriétés antibactériennes. Ils restent actifs contre les bactéries multirésistantes (MDR) et extrêmement résistantes (XDR) à la fois Gram-positives et Gram-négatives. Cela les rend précieux dans le développement de nouveaux antibiotiques pour lutter contre les souches résistantes {svg_1}.

Agents antiviraux

Des composés dérivés du this compound se sont avérés efficaces contre les infections virales à ADN et à rétrovirus. Cela inclut le traitement de maladies comme l'hépatite C et le virus de la grippe A, soulignant leur potentiel en thérapie antivirale {svg_2}.

Thérapeutiques du SNC

Les applications thérapeutiques du système nerveux central (SNC) des phosphinates et des phosphonates dérivés du this compound comprennent les traitements à base de glutamate et de GABA. Ces composés peuvent agir comme agonistes du récepteur métabolotrope du glutamate, qui sont des cibles thérapeutiques potentielles pour les troubles cérébraux tels que la schizophrénie, la maladie de Parkinson et la gestion de la douleur {svg_3}.

Traitements de la densité osseuse

Les phosphinates et les phosphonates sont également connus pour augmenter la densité minérale des os, ce qui suggère que les dérivés du this compound pourraient être utilisés dans le traitement de l'ostéoporose et d'autres affections osseuses {svg_4}.

Agents antipaludiques

Les propriétés antipaludiques de certains phosphinates et phosphonates indiquent que les dérivés du this compound pourraient être développés en médicaments antipaludiques. Ceci est particulièrement important pour créer de nouveaux traitements contre les souches de paludisme résistantes aux médicaments {svg_5}.

Agents anticancéreux

La recherche a montré que certains esters de phosphinate et de phosphonate possèdent des activités anticancéreuses. Par conséquent, le this compound pourrait servir de précurseur dans la synthèse de nouveaux médicaments anticancéreux, offrant une nouvelle voie pour le traitement du cancer {svg_6}.

Inhibiteurs de l'ECA

Les inhibiteurs de l'enzyme de conversion de l'angiotensine (ECA) sont essentiels dans la prise en charge de l'hypertension artérielle. Les phosphinates et les phosphonates dérivés du this compound ont été identifiés comme des inhibiteurs potentiels de l'ECA, ce qui pourrait conduire au développement de nouveaux médicaments contre l'hypertension artérielle {svg_7}.

Groupes bioisostères en conception de médicaments

Le this compound peut être utilisé pour créer des groupes bioisostères en conception de médicaments. Le bioisostérisme est une stratégie pour améliorer l'efficacité, la sélectivité ou la stabilité métabolique des candidats médicaments. Les molécules à base d'acide phosphinique, y compris celles dérivées du this compound, peuvent servir de bioisostères, offrant une méthode pour modifier les propriétés des médicaments sans altérer leur activité biologique {svg_8}.

Mécanisme D'action

Target of Action

Fosaprepitant Benzyl Ester is a prodrug of Aprepitant . The primary target of Aprepitant, and thus Fosaprepitant, is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the vomiting reflex, making it a key target for antiemetic drugs .

Mode of Action

Upon biological activation, Fosaprepitant acts as a high-affinity antagonist of the NK1 receptor . It has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .

Biochemical Pathways

The action of Fosaprepitant on the NK1 receptor disrupts the biochemical pathways that lead to emesis. By blocking the NK1 receptor, Fosaprepitant prevents the action of substance P, a key neurotransmitter involved in the vomiting reflex . This disruption of the emetic pathway helps to prevent both acute and delayed nausea and vomiting associated with chemotherapy .

Pharmacokinetics

As a prodrug, Fosaprepitant is rapidly converted to Aprepitant . The pharmacokinetics of Fosaprepitant and its active metabolite, Aprepitant, are affected by coadministration with other drugs. For example, dexamethasone, a CYP3A4 substrate, should have its dosage decreased by 50% on days 1 and 2 when coadministered with Fosaprepitant to achieve similar exposures .

Result of Action

The result of Fosaprepitant’s action is the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . This includes chemotherapy regimens such as high-dose cisplatin . By blocking the NK1 receptor, Fosaprepitant enhances control of chemotherapy-induced nausea and vomiting (CINV), improving patient quality of life .

Action Environment

The efficacy and stability of Fosaprepitant can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics, as seen with dexamethasone . Additionally, the specific chemotherapy regimen and its emetogenic potential can influence the efficacy of Fosaprepitant

Analyse Biochimique

Biochemical Properties

Fosaprepitant Benzyl Ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Upon administration, it is rapidly converted to Aprepitant, which then acts as a selective antagonist of the NK-1 receptor . This receptor is involved in the emetic response, and its inhibition helps in preventing chemotherapy-induced nausea and vomiting. The interaction between this compound and the NK-1 receptor is a key aspect of its biochemical properties.

Cellular Effects

This compound influences various types of cells and cellular processes. Once converted to Aprepitant, it affects cell function by inhibiting the NK-1 receptor, which is involved in cell signaling pathways related to the emetic response . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing the incidence of nausea and vomiting in patients undergoing chemotherapy. The compound’s impact on cell signaling pathways and gene expression highlights its significance in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to Aprepitant, which then binds to the NK-1 receptor . This binding inhibits the receptor’s activity, preventing the binding of substance P, a neuropeptide associated with the emetic response. By blocking this interaction, this compound effectively reduces nausea and vomiting. Additionally, studies have identified Fosaprepitant as a potential inhibitor of Glutathione S-transferase P1 (GSTP1), further elucidating its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and rapid conversion to Aprepitant, which maintains its antiemetic effects . Long-term studies have shown that this compound remains effective in preventing chemotherapy-induced nausea and vomiting over multiple cycles of chemotherapy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a single dose of Fosaprepitant enhances the antiemetic effects provided by conventional therapies . Higher doses may lead to adverse effects, including systemic hypersensitivity reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its conversion to Aprepitant . This conversion is facilitated by enzymes that cleave the ester bond, releasing Aprepitant, which then exerts its therapeutic effects. The metabolic cycle of this compound is approximately 48 hours, indicating its prolonged activity in the body . Understanding these metabolic pathways is essential for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. Once administered, the compound is rapidly converted to Aprepitant, which is then distributed throughout the body . The distribution is facilitated by binding proteins and transporters that ensure its localization to target tissues. This efficient transport and distribution are vital for its antiemetic effects.

Subcellular Localization

The subcellular localization of this compound and its active form, Aprepitant, plays a significant role in its activity and function. Aprepitant is known to cross the blood-brain barrier and occupy brain NK-1 receptors, which are crucial for its antiemetic effects . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its therapeutic action.

Propriétés

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXVNNXGBGMHCL-BLIZRMSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosaprepitant Benzyl Ester
Reactant of Route 2
Fosaprepitant Benzyl Ester
Reactant of Route 3
Fosaprepitant Benzyl Ester
Reactant of Route 4
Fosaprepitant Benzyl Ester
Reactant of Route 5
Fosaprepitant Benzyl Ester
Reactant of Route 6
Fosaprepitant Benzyl Ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.